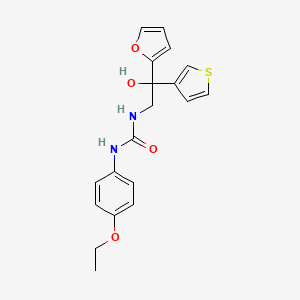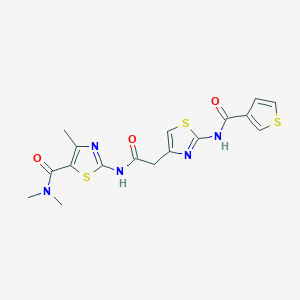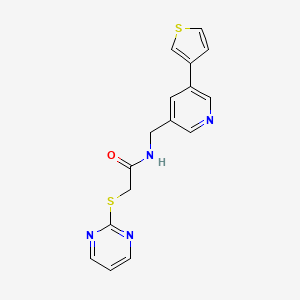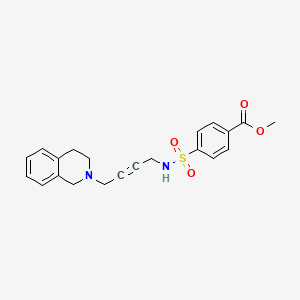![molecular formula C15H17N3O2 B2502076 Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate CAS No. 903445-89-6](/img/structure/B2502076.png)
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate, is a pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine derivatives are known for their various biological activities and are components of several pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was used as a starting material to synthesize different pyridothienopyrimidine derivatives under various reaction conditions . Similarly, ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues were synthesized and tested as inhibitors, indicating the versatility of pyrimidine derivatives in medicinal chemistry . Moreover, reactions of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles led to the synthesis of various substituted 5-pyrimidinecarboxylates .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and diverse. For example, the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate were determined, revealing intramolecular N-H...O bonds and almost planar rings formed by these hydrogen bonds . The crystal structure of 4-(4-Acetoxy-phenyl)-3-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester was confirmed using single crystal x-ray diffraction, showing an orthogonal dihedral angle between the aryl and dihydropyrimidine rings .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions to form new compounds. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate reacted with different arylidinemalononitrile derivatives to form ethyl iminothiazolopyridine-4-carboxylate and other derivatives . Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was synthesized and transformed into related fused heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The crystal structure analysis of some derivatives shows the presence of various intermolecular interactions, such as C-H...O, N-H...S, and C-H...π, which can affect the compound's stability and reactivity . Additionally, the antioxidant and radioprotective activities of a novel pyrimidine derivative were evaluated, demonstrating the potential of these compounds in oxidative stress reduction .
Applications De Recherche Scientifique
- Synthesis of Derivatives:
- The compound has been used in nucleophilic substitution reactions to synthesize novel derivatives like Ethyl-5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydro pyrido(2,3-d) pyrimidine-6-carboxylate. These derivatives have been confirmed through spectral analysis and tested for antibacterial, antifungal, and antitumor activities (Shanmugasundaram et al., 2011).
- Formation of Complex Structures:
- The compound readily reacts under specific conditions to form complex structures like pyrimido[1,2-a]pyrimidines. The structural data of these products have been deduced from spectral data and confirmed by X-ray analysis, suggesting various potential reaction pathways (Eynde et al., 2001).
- Creation of Thiazolopyrimidine Derivatives:
- Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate has been used in reactions with bromomalononitrile to create novel thiazolopyrimidine derivatives, which were further reacted to yield a variety of heterocyclic compounds. These derivatives were tested and showed varying degrees of biological activity, indicating their potential in pharmaceutical applications (Sherif et al., 1993).
- Role in Antimicrobial Activity Synthesis:
- The compound, under specific catalytic conditions, has been utilized to synthesize derivatives with antimicrobial activities. This signifies its role in the formation of bioactive compounds that might be relevant in developing new antimicrobial agents (Ghashang et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models .
Mode of Action
Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate may affect several biochemical pathways. The inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway has been observed in related compounds . These effects could potentially contribute to their neuroprotective and anti-inflammatory properties .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 .
Orientations Futures
The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds, including “Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate”, can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Propriétés
IUPAC Name |
ethyl 4-methyl-2-(4-methylanilino)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-4-20-14(19)13-9-16-15(17-11(13)3)18-12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZZZGVPWPPYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid](/img/structure/B2501997.png)

![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501999.png)
![5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2502000.png)
![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2502001.png)



![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2502007.png)
![N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2502012.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2502013.png)
![3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2502016.png)